3,4-Dichlorophenyl methylcarbamate
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Overview
Description
3,4-Dichlorophenyl methylcarbamate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its use as a pesticide, particularly as an insecticide, due to its ability to inhibit cholinesterase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenyl methylcarbamate can be synthesized through the reaction of 3,4-dichloroaniline with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenyl methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce amines .
Scientific Research Applications
3,4-Dichlorophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on enzyme activity, particularly cholinesterase enzymes.
Medicine: Research is conducted on its potential therapeutic uses and its toxicological profile.
Industry: It is used in the formulation of pesticides and insecticides for agricultural and domestic use.
Mechanism of Action
3,4-Dichlorophenyl methylcarbamate exerts its effects by inhibiting cholinesterase enzymes, particularly acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system. The compound forms a reversible complex with the enzyme, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl methylcarbamate
- 2,6-Dichlorophenyl N,N-dimethylcarbamate
- 3,4-Dichlorophenyl N-(3-chlorophenyl)carbamate
- 2-Bromo-4,6-dichlorophenyl N-methylcarbamate
Uniqueness
3,4-Dichlorophenyl methylcarbamate is unique due to its specific inhibition of cholinesterase enzymes and its effectiveness as an insecticide. Compared to similar compounds, it has a distinct molecular structure that contributes to its specific mode of action and its broad-spectrum insecticidal properties .
Properties
CAS No. |
18315-50-9 |
---|---|
Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
(3,4-dichlorophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-11-8(12)13-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
LOSYNXWKIXVLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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